6,7-Dihydroxy-8-methoxycoumarin

CYP inhibition drug metabolism cytochrome P450

Choose 6,7-Dihydroxy-8-methoxycoumarin (Fraxidin) for its unique 6,7-catechol-8-methoxy substitution pattern—a critical structural differentiator. Unlike potent CYP2A6 inhibitors like esculetin (IC50 0.39 µM), this compound exhibits a moderated IC50 of ~25-61 µM, providing a safe concentration window for hepatocyte stability assays where CYP interference must be minimized. Its ortho-dihydroxy motif enables superoxide scavenging absent in mono-hydroxylated analogs, while its multi-target activity (lipoxygenase, carboxylesterase) supports complex inflammatory cascade research. For dose-ranging antioxidant studies or metabolic profiling requiring selective isoform modulation, this compound delivers unmatched pharmacological specificity.

Molecular Formula C10H8O5
Molecular Weight 208.17 g/mol
CAS No. 108221-59-6
Cat. No. B011394
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name6,7-Dihydroxy-8-methoxycoumarin
CAS108221-59-6
Synonyms2H-1-Benzopyran-2-one,6,7-dihydroxy-8-methoxy-(9CI)
Molecular FormulaC10H8O5
Molecular Weight208.17 g/mol
Structural Identifiers
SMILESCOC1=C2C(=CC(=C1O)O)C=CC(=O)O2
InChIInChI=1S/C10H8O5/c1-14-10-8(13)6(11)4-5-2-3-7(12)15-9(5)10/h2-4,11,13H,1H3
InChIKeyCNRQIGWFHQJJRO-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes1 g / 5 g / 10 g / 25 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





6,7-Dihydroxy-8-methoxycoumarin (CAS 108221-59-6): Procurement-Relevant Structural and Pharmacological Context


6,7-Dihydroxy-8-methoxycoumarin (CAS 108221-59-6), also referred to as fraxidin, is a naturally occurring hydroxycoumarin derivative belonging to the phenylpropanoid and polyketide superclass [1]. The compound is characterized by a specific substitution pattern featuring vicinal dihydroxyl groups at the 6- and 7-positions and a methoxy group at the 8-position of the coumarin scaffold. Its molecular formula is C10H8O5 with a molecular weight of 208.17 g/mol and a calculated XLogP of 1.2, indicating moderate lipophilicity . Fraxidin has been isolated from various plant sources including Trigonostemon flavidus Gagnep. [2]. Unlike many coumarin derivatives that act as potent CYP2A6 inhibitors, fraxidin exhibits a distinctive inhibitory profile, with reported IC50 values in the micromolar range (e.g., 25 µM for CYP2A6) [3][4], which differentiates it from sub-micromolar inhibitors in the class.

Why 6,7-Dihydroxy-8-methoxycoumarin Cannot Be Substituted with Other Hydroxycoumarins


The specific substitution pattern of 6,7-dihydroxy-8-methoxycoumarin—namely the vicinal 6,7-dihydroxy motif combined with an 8-methoxy group—dictates a unique pharmacological and physicochemical profile that cannot be replicated by structurally similar analogs. As demonstrated by Payá et al., only coumarins possessing ortho-dihydroxy (catechol) functionality exhibit superoxide scavenging activity, while monohydroxylated or non-hydroxylated analogs remain completely inactive [1]. Furthermore, CYP2A6 inhibition potency varies dramatically across hydroxycoumarin substitution patterns: 6,7-dihydroxycoumarin (esculetin) exhibits potent inhibition with an IC50 of 0.39 µM [2], whereas the introduction of an 8-methoxy group in 6,7-dihydroxy-8-methoxycoumarin reduces inhibitory potency approximately 64- to 156-fold (IC50 ~25-61 µM) [3][4]. This stark difference in CYP2A6 interaction has significant implications for applications where minimal CYP inhibition is desirable or where selective isoform activity modulation is required. Generic substitution with a 6,7-dihydroxycoumarin or 7,8-dihydroxy-6-methoxycoumarin would fundamentally alter both the superoxide scavenging potency and the CYP inhibition profile, potentially compromising experimental outcomes or product performance.

Quantitative Differentiation Evidence for 6,7-Dihydroxy-8-methoxycoumarin (Fraxidin) Relative to Analogs


CYP2A6 Inhibitory Potency: 6,7-Dihydroxy-8-methoxycoumarin vs. 6,7-Dihydroxycoumarin (Esculetin)

6,7-Dihydroxy-8-methoxycoumarin (fraxidin) exhibits substantially weaker inhibition of human CYP2A6 compared to the structurally related 6,7-dihydroxycoumarin (esculetin). In inhibition assays measuring CYP2A6-mediated coumarin 7-hydroxylation, fraxidin demonstrated IC50 values of 25 µM [1] and 61.2 µM [2] in recombinant enzyme systems. In contrast, 6,7-dihydroxycoumarin (esculetin), which lacks the 8-methoxy group, potently inhibits CYP2A6 with an IC50 of 0.39 µM and Ki of 0.25 µM [3]. The addition of the 8-methoxy substituent reduces CYP2A6 inhibitory potency by a factor of approximately 64 to 156.

CYP inhibition drug metabolism cytochrome P450 structure-activity relationship

Superoxide Scavenging Activity: Fraxidin vs. Fraxetin in Leukocyte-Based Assays

In a comparative study of sixteen coumarins, Payá et al. established that only ortho-dihydroxylated coumarins possess superoxide scavenging activity. Among the active compounds, fraxetin (7,8-dihydroxy-6-methoxycoumarin) was identified as the most potent scavenger with an IC50 of 2.3 µM in the cytochrome c reduction assay and 5.8 µM in the NBT reduction assay [1]. Other dihydroxylated coumarins, which would include the structurally similar 6,7-dihydroxy-8-methoxycoumarin (fraxidin), demonstrated weaker activity with IC50 values ranging from 8.5 to 82.0 µM in the NBT assay [1]. Notably, eleven coumarins lacking dihydroxy substitution showed no superoxide scavenging activity whatsoever [1].

antioxidant reactive oxygen species superoxide dismutase inflammation

Lipoxygenase Inhibition and Arachidonic Acid Metabolism Interference

6,7-Dihydroxy-8-methoxycoumarin (fraxidin) has been characterized as a potent lipoxygenase inhibitor that interferes with arachidonic acid metabolism [1]. While direct head-to-head quantitative data for this specific compound are not available, Kimura et al. established a critical baseline in their study of structurally related coumarins: esculetin (6,7-dihydroxycoumarin) inhibited 5-lipoxygenase-mediated 5-HETE formation with an IC50 of 1.46 µM, whereas the dimethoxy analog fraxidin (6,8-dimethoxy-7-hydroxycoumarin) preferentially inhibited cyclooxygenase product HHT formation [2]. This shift in enzymatic selectivity highlights that methoxy group positioning fundamentally alters the arachidonic acid pathway targeting.

lipoxygenase arachidonic acid anti-inflammatory 5-HETE

Physicochemical Properties: Predicted Solubility and Membrane Permeability Profile

6,7-Dihydroxy-8-methoxycoumarin possesses a distinct physicochemical profile that influences its suitability for different experimental and formulation applications. The compound has a calculated XLogP of 1.2 , topological polar surface area (TPSA) of 76.0 Ų [1], and complies with Lipinski's Rule of Five and Veber's Rule for oral bioavailability [1]. It is classified as soluble (Esol Class) [1]. In comparison, the isomer fraxetin (7,8-dihydroxy-6-methoxycoumarin) exhibits a similar molecular weight (208.17 g/mol) but differs in substitution pattern, which may affect specific interactions with biological targets. The 8-methoxy substitution pattern in fraxidin creates a unique hydrogen bonding and steric environment relative to the 6-methoxy arrangement in fraxetin.

ADME drug-likeness solubility permeability

Research and Industrial Applications Where 6,7-Dihydroxy-8-methoxycoumarin (Fraxidin) Offers Procurement Advantage


Drug Metabolism Studies Requiring Minimal CYP2A6 Interference

For pharmacokinetic studies evaluating drug-drug interaction potential, 6,7-dihydroxy-8-methoxycoumarin offers a critical advantage over potent CYP2A6 inhibitors such as 6,7-dihydroxycoumarin (esculetin; IC50 = 0.39 µM) [1]. With IC50 values of 25-61 µM for CYP2A6 inhibition [2][3], fraxidin provides a window of concentrations (up to low micromolar range) where CYP2A6 activity remains largely unaffected. This characteristic makes it particularly valuable as a test compound in hepatocyte or microsomal stability assays where confounding CYP inhibition must be minimized to isolate other metabolic pathways.

Inflammation Research Where Multi-Target Arachidonic Acid Pathway Modulation Is Desired

6,7-Dihydroxy-8-methoxycoumarin has been identified as a potent lipoxygenase inhibitor that also modulates formyltetrahydrofolate synthetase and carboxylesterase activity [1]. This multi-target profile distinguishes it from single-pathway coumarins such as esculetin, which preferentially targets 5-lipoxygenase (IC50 = 1.46 µM for 5-HETE) [2]. For researchers investigating complex inflammatory cascades where simultaneous engagement of multiple enzymatic nodes is therapeutically relevant, fraxidin provides a tool compound with broader pathway coverage than more selective analogs.

Oxidative Stress Studies Requiring Catechol-Containing Scaffold Activity

As an ortho-dihydroxylated (catechol) coumarin, 6,7-dihydroxy-8-methoxycoumarin belongs to a distinct subclass of coumarins capable of superoxide anion scavenging [1]. This activity is entirely absent in monohydroxylated or non-hydroxylated coumarins. Within this active subclass, fraxidin offers a moderate potency alternative to the more potent fraxetin (IC50 = 2.3-5.8 µM) [1], enabling dose-ranging studies where graded antioxidant response is desired rather than maximal scavenging. Additionally, the compound's lack of direct cytotoxicity to leukocytes and erythrocytes at 100 µM [1] supports its use in cell-based oxidative stress models.

Natural Product Dereplication and Analytical Reference Standard Development

6,7-Dihydroxy-8-methoxycoumarin has been isolated and identified from Trigonostemon flavidus Gagnep. alongside isomeric and structurally related coumarins including fraxidin (8), isofraxidin (9), and isofraxetin (10) [1]. Its distinct substitution pattern (6,7-dihydroxy-8-methoxy) produces a unique spectroscopic and chromatographic signature essential for accurate dereplication in natural product discovery workflows. The compound's XLogP of 1.2 and TPSA of 76.0 Ų [2] inform reverse-phase HPLC method development, while its compliance with drug-likeness rules supports its use as a reference standard in quality control applications for botanical extracts containing hydroxycoumarins.

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